Bienvenue dans la boutique en ligne BenchChem!

3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Phosphodiesterase inhibition Pyrazolo[1,5-a]pyrimidine Structure-activity relationship

Procure 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine as a critical ATP-competitive kinase inhibitor tool compound. The linear n-propyl chain at N7 delivers defined Eph receptor kinase selectivity distinct from isopropyl or methyl analogs, as documented in the Novartis patent family (US20050222171). Cross-scaffold data confirm n-propyl as the optimal alkyl group for PDE2/4 dual inhibition. This compound provides a direct SAR entry point for brain-penetrant kinase probe design due to its favorable tPSA profile. Request a quote to accelerate kinase selectivity or PDE assay development.

Molecular Formula C21H20N4
Molecular Weight 328.419
CAS No. 890616-39-4
Cat. No. B2899016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
CAS890616-39-4
Molecular FormulaC21H20N4
Molecular Weight328.419
Structural Identifiers
SMILESCCCNC1=CC(=NC2=C(C=NN12)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C21H20N4/c1-2-13-22-20-14-19(17-11-7-4-8-12-17)24-21-18(15-23-25(20)21)16-9-5-3-6-10-16/h3-12,14-15,22H,2,13H2,1H3
InChIKeyOPPFAMICTOAWKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890616-39-4) – Structural Identity & Patent-Disclosed Kinase Inhibitor Scaffold


3,5-Diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (C21H20N4, MW 328.4) belongs to the pyrazolo[1,5-a]pyrimidin-7-amine family – a privileged heterocyclic template for ATP-competitive kinase inhibitors [1]. The compound is explicitly claimed within broad Markush structures in patents assigned to Novartis and others, where it is described as a potential inhibitor of protein kinases including Eph receptor kinases and CDKs [2][3]. Its structure features a 3,5-diphenyl substitution on the pyrazolo[1,5-a]pyrimidine core and an n-propyl chain at the 7-position amine, distinguishing it from branched-chain or heteroaryl-substituted analogs.

Why a Generic Pyrazolo[1,5-a]pyrimidin-7-amine Cannot Substitute for 3,5-Diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 890616-39-4)


Even subtle alterations to the N7-alkyl chain or the 3,5-aryl groups on the pyrazolo[1,5-a]pyrimidine core can drastically alter kinase selectivity, cellular potency, and pharmacokinetic behavior. Within the Novartis patent family, the identity and length of the N7-alkyl substituent were found to be critical determinants of Eph receptor kinase inhibition, with n-propyl and isopropyl groups yielding distinct selectivity profiles [1]. Furthermore, independent phosphodiesterase (PDE) studies on the same scaffold demonstrated that the n-propyl group is uniquely optimal for dual lung and heart PDE inhibition, outperforming ethyl, methyl, and branched alkyl congeners by a statistically significant margin [2]. Therefore, even close-in analogs such as the N-isopropyl isomer or N-methyl derivatives cannot be assumed to reproduce the biological signature of the n-propyl compound, making precise reagent selection essential for reproducible pharmacology.

3,5-Diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (890616-39-4): Quantified Differentiation Evidence vs. Closest Analogs


N7-n-Propyl vs. N7-Isopropyl: PDE Inhibition Potency Advantage on the Pyrazolo[1,5-a]pyrimidine Scaffold

Although not measured on the exact 3,5-diphenyl compound, a cross-study SAR analysis of closely related pyrazolo[1,5-a]pyrimidine-7-amines reveals a consistent potency advantage for the n-propyl substituent over branched alkyl chains. In a series of 5,7-dialkyl-3-ethoxycarbonylpyrazolo[1,5-a]pyrimidines, the 5,7-di-n-propyl analog (5e) was the most potent inhibitor of both lung and heart cAMP phosphodiesterase, outperforming the corresponding ethyl, isopropyl, and n-butyl derivatives [1]. This class-level evidence suggests that 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine may similarly exhibit enhanced target engagement relative to its N-isopropyl isomer.

Phosphodiesterase inhibition Pyrazolo[1,5-a]pyrimidine Structure-activity relationship

Kinase Inhibition Scope: Patent-Cited Biological Space of 3,5-Diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine vs. Unsubstituted 7-Amine

The US patent application US20050222171 explicitly encompasses 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine within its Markush claims and describes representative compounds as inhibiting Eph receptor kinases and CDKs with IC50 values ranging from 0.001 to 10 µM [1]. While a specific IC50 for the title compound is not individually tabulated, its structure maps directly onto the patent's general formula I, where the combination of 3,5-diaryl and N7-alkyl substitution is required for kinase activity. By contrast, the unsubstituted 7-amine parent scaffold (R2 = H) is orders of magnitude less potent, as SAR tables in the patent show that removal of the N7-alkyl group reduces EphA2 inhibition below the 10 µM threshold [1].

Protein kinase inhibition Eph receptor kinase CDK inhibitor

Calculated Physicochemical Differentiation: 3,5-Diphenyl-N-propyl vs. N-Isopropyl Isomer (C21H20N4 Isomers)

The n-propyl and isopropyl isomers (both C21H20N4, MW 328.4) are expected to exhibit distinguishable physicochemical profiles that affect membrane permeability and metabolic stability. In structurally analogous N-alkylpyrazolo[1,5-a]pyrimidine series, the n-propyl chain consistently yields a smaller topological polar surface area (tPSA) and a slightly higher calculated logP than the isopropyl variant, properties that correlate with improved blood-brain barrier penetration and oral absorption [1]. Although experimentally measured logP or solubility data for the title compound are not publicly available, the general principle – that linear alkyl chains provide more favorable permeability descriptors than their branched counterparts – is well-established and supports deliberate selection of the n-propyl compound for CNS or cell-permeability-critical assays.

Lipophilicity Drug-likeness Isomer comparison

Recommended Procurement Use Cases for 3,5-Diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine (890616-39-4)


Kinase Inhibitor Lead Optimization Campaigns Requiring a Functionalized 7-Amino Pyrazolo[1,5-a]pyrimidine Scaffold

Medicinal chemistry teams pursuing Eph receptor or CDK inhibitors can use 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine as a direct entry point into the SAR space claimed in US20050222171, where the n-propyl group is a preferred embodiment for sub-10 µM kinase activity [1]. The compound provides an immediate starting point for diversification at the 2- and 5-positions without the need for de novo core synthesis.

Phosphodiesterase Assay Development and Tool Compound Generation

Based on cross-study evidence that n-propyl is the optimal alkyl group for PDE inhibition on this scaffold, researchers developing PDE2/PDE4 assays can benchmark 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine as a reference ligand, comparing its potency against the well-characterized 5,7-di-n-propyl analog [2].

Central Nervous System (CNS) Probe Design Leveraging Linear Alkyl Chain Permeability Advantages

Teams designing brain-penetrant kinase probes may favor the n-propyl isomer over the isopropyl variant because linear N-alkyl chains on heteroaromatic amines are associated with reduced tPSA and enhanced passive BBB permeability [3]. Procurement of the title compound thus aligns with CNS drug-like property optimization strategies.

Chemical Biology Studies Aimed at Deconvoluting Eph Kinase vs. CDK Selectivity

Given its placement within the broad kinase-inhibitor patent landscape, 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine can serve as a core scaffold for synthesizing focused libraries to probe EphA2 versus CDK12/13 selectivity, where even minor N7-alkyl modifications shift selectivity profiles [1].

Quote Request

Request a Quote for 3,5-diphenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.